molecular formula C23H22O6 B1256865 1,5,6-trihydroxy-6',6'-dimethyl-2H-pyrano(2',3':3,4)-2-(3-methylbut-2-enyl)xanthone

1,5,6-trihydroxy-6',6'-dimethyl-2H-pyrano(2',3':3,4)-2-(3-methylbut-2-enyl)xanthone

Cat. No.: B1256865
M. Wt: 394.4 g/mol
InChI Key: NMZYXFLWKXLXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5,6-trihydroxy-6',6'-dimethyl-2H-pyrano(2',3':3,4)-2-(3-methylbut-2-enyl)xanthone is a member of the class of pyranoxanthones that is 3H,7H-pyrano[2,3-c]xanthen-7-one substituted by hydroxy groups at positions 6, 10 and 11, geminal methyl groups at position 3 and a prenyl group at position 5. Isolated from Garcinia lancilimba, it exhibits inhibitory effects on human cancer cell line. It has a role as a metabolite and an antineoplastic agent. It is a member of pyranoxanthones and a polyphenol.

Scientific Research Applications

Anticancer Properties

One of the significant applications of this compound is in the field of anticancer research. The compound, identified from the stem bark of Garcinia lancilimba, demonstrated a moderate inhibitory effect on human breast cancer MDA-MB-435S cell line. This suggests potential for the compound in therapeutic applications against cancer (Yang et al., 2007).

Structural and Spectral Analysis

The structural elucidation of this compound, based on extensive spectral evidence including detailed 2D NMR and HR-MS data, is an essential aspect of research. Understanding the structure helps in exploring its properties and interactions with biological systems. The research on the stem bark of Garcinia lancilimba and Garcinia cowa highlighted the importance of spectral analysis in determining the structure of such complex compounds (Yang et al., 2007; Shen & Yang, 2006).

Chemical Synthesis

Studies also focus on the synthetic aspect of this compound. Synthetic methodologies offer a pathway to obtain these compounds in a laboratory setting, which is crucial for further research and application. The synthesis of related compounds from xanthone derivatives involves multiple steps, including preparation of linear dihydropyranoxanthone, conversion into the pyranoxanthone, and subsequent reactions (Rao & Raghavan, 2013).

Antioxidant Activity

Xanthones, including the compound , have been explored for their antioxidant properties. The ability to scavenge free radicals makes these compounds potentially valuable in combating oxidative stress-related diseases. For instance, compounds isolated from the stem bark of Garcinia polyantha showed antioxidant activities (Lannang et al., 2005).

Properties

Molecular Formula

C23H22O6

Molecular Weight

394.4 g/mol

IUPAC Name

6,10,11-trihydroxy-3,3-dimethyl-5-(3-methylbut-2-enyl)pyrano[2,3-c]xanthen-7-one

InChI

InChI=1S/C23H22O6/c1-11(2)5-6-12-17(25)16-18(26)13-7-8-15(24)19(27)22(13)28-21(16)14-9-10-23(3,4)29-20(12)14/h5,7-10,24-25,27H,6H2,1-4H3

InChI Key

NMZYXFLWKXLXAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C4=C(O3)C(=C(C=C4)O)O)C=CC(O2)(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5,6-trihydroxy-6',6'-dimethyl-2H-pyrano(2',3':3,4)-2-(3-methylbut-2-enyl)xanthone
Reactant of Route 2
1,5,6-trihydroxy-6',6'-dimethyl-2H-pyrano(2',3':3,4)-2-(3-methylbut-2-enyl)xanthone
Reactant of Route 3
1,5,6-trihydroxy-6',6'-dimethyl-2H-pyrano(2',3':3,4)-2-(3-methylbut-2-enyl)xanthone
Reactant of Route 4
1,5,6-trihydroxy-6',6'-dimethyl-2H-pyrano(2',3':3,4)-2-(3-methylbut-2-enyl)xanthone
Reactant of Route 5
1,5,6-trihydroxy-6',6'-dimethyl-2H-pyrano(2',3':3,4)-2-(3-methylbut-2-enyl)xanthone
Reactant of Route 6
1,5,6-trihydroxy-6',6'-dimethyl-2H-pyrano(2',3':3,4)-2-(3-methylbut-2-enyl)xanthone

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